4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Description
This compound features a benzimidazole-pyrrolidinone hybrid scaffold with two key substituents:
- 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl group: A phenoxypropyl chain with methyl substituents at the 3- and 4-positions of the aromatic ring and a hydroxyl group at the C2 position of the propyl chain.
- p-Tolyl group: A para-methyl-substituted phenyl ring attached to the pyrrolidinone nitrogen.
The benzimidazole core is critical for hydrogen bonding via its NH proton (δ ~10.8 ppm in $ ^1H $ NMR), while the pyrrolidin-2-one carbonyl (δ ~173 ppm in $ ^{13}C $ NMR) contributes to polarity . The hydroxyl group on the propyl chain enhances solubility and enables additional hydrogen bonding, distinguishing it from non-hydroxylated analogs .
Properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-8-11-23(12-9-19)31-16-22(15-28(31)34)29-30-26-6-4-5-7-27(26)32(29)17-24(33)18-35-25-13-10-20(2)21(3)14-25/h4-14,22,24,33H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAHTTNQDBPKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant level of complexity due to multiple functional groups including a benzimidazole moiety, a pyrrolidinone structure, and a dimethylphenoxy group. The presence of these groups is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The benzimidazole ring system is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may act as a positive allosteric modulator at certain receptor sites, enhancing their activity without directly activating them.
Pharmacological Effects
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of the GABA-A receptor system, which plays a crucial role in inhibitory neurotransmission in the brain .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress .
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways .
Study 1: Neuroprotective Potential
A study conducted on a related benzimidazole compound demonstrated significant neuroprotective effects in a mouse model of Huntington's disease. The compound improved motor coordination and reduced neurodegeneration markers by enhancing the activity of neurotrophic factors .
Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant activity of structurally related compounds in vitro. Results indicated that these compounds effectively reduced lipid peroxidation and increased cellular viability under oxidative stress conditions .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to 4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibit promising anticancer properties. For instance, a class of benzimidazole derivatives has been shown to inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making these compounds potential candidates for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory process. By reducing the production of pro-inflammatory mediators, this compound could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Treatment of Metabolic Disorders
Another significant application is in the treatment of metabolic disorders. The compound has been linked to improvements in glucose metabolism and lipid profiles, suggesting its potential use in managing conditions like diabetes and dyslipidemia. Studies have shown that similar compounds can enhance insulin sensitivity and reduce triglyceride levels .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of benzimidazole derivatives, the compound was tested against a panel of tumor cell lines using MTT assays. Results demonstrated that it significantly reduced cell viability in breast cancer (MCF7) and liver cancer (Hep-G2) cell lines. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of similar pyrrolidinone derivatives revealed that these compounds effectively inhibited COX-2 activity in vitro. The study utilized molecular docking simulations to elucidate binding affinities and interaction patterns with the enzyme's active site, providing insights into how structural features influence biological activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF7 | 12.5 | |
| Compound B | Anti-inflammatory | RAW 264.7 | 15.0 | |
| Compound C | Metabolic Regulation | Hep-G2 | 10.0 |
Table 2: Mechanisms of Action
Chemical Reactions Analysis
Reactivity of the Benzimidazole Moiety
The benzimidazole core (1H-benzo[d]imidazol-2-yl) is prone to electrophilic substitution and coordination chemistry:
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Electrophilic Substitution : The nitrogen atoms in the benzimidazole ring act as sites for alkylation or arylation. For example, alkyl halides or aryl boronic acids can react under palladium-catalyzed conditions to modify the heterocycle .
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Coordination Chemistry : The benzimidazole nitrogen can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes that alter solubility and biological activity .
Pyrrolidin-2-one Ring Reactions
The pyrrolidin-2-one lactam ring undergoes characteristic lactam chemistry:
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Ring-Opening : Under basic conditions (e.g., NaOH), the lactam ring hydrolyzes to form a linear carboxylic acid derivative. Acidic conditions (e.g., HCl) may lead to partial degradation .
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Thionation : Lawesson’s reagent replaces the carbonyl oxygen with sulfur, converting the lactam to a thiolactam, as observed in structurally similar systems .
Hydroxyl Group (2-hydroxypropyl chain)
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity .
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Oxidation : Catalytic oxidation (e.g., KMnO₄) converts the secondary alcohol to a ketone, though steric hindrance may limit yield.
Aromatic Substitutions
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p-Tolyl Group : Electrophilic substitution (e.g., nitration, halogenation) occurs at the para position relative to the methyl group, guided by its electron-donating effect .
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3,4-Dimethylphenoxy Group : The electron-rich aromatic ring undergoes sulfonation or Friedel-Crafts alkylation at positions ortho to the oxygen .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated benzimidazoles |
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) reveal:
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Hydrolytic Degradation : The lactam ring opens in aqueous acidic/basic media, forming a carboxylic acid derivative .
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Oxidative Degradation : Reactive oxygen species (e.g., H₂O₂) oxidize the benzimidazole moiety to quinone-like structures.
Synthetic Modifications
Key derivatives and their activities:
Mechanistic Insights
Density functional theory (DFT) calculations on analogous systems suggest:
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The pyrrolidin-2-one carbonyl participates in hydrogen bonding with residues in enzymatic pockets, influencing reactivity .
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Steric effects from the 3,4-dimethylphenoxy group hinder nucleophilic attack at the benzimidazole C-2 position.
Comparative Reactivity
Compared to simpler benzimidazole-pyrrolidinone hybrids:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Solubility: Hydroxyl groups (e.g., in the target compound) improve solubility compared to non-hydroxylated analogs like 4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one . Salt forms (e.g., hydrochloride in ) further enhance solubility .
Aromatic vs. Allyl or butyl groups introduce aliphatic flexibility, impacting membrane permeability .
Steric and Electronic Effects: Ortho-substituted tolyl groups () hinder binding compared to para-substituted analogs due to steric clashes . Methyl groups on phenoxy rings (3,4-dimethyl in the target vs. 2,6-dimethyl in ) alter electronic density and steric profiles .
Synthetic Challenges :
- Lower yields in thiazole-containing derivatives (e.g., 5e at 60%) highlight reactivity limitations during heterocycle formation .
Notes
- Hydrogen Bonding: The benzimidazole NH (δ ~10.8 ppm) and pyrrolidinone carbonyl (δ ~173 ppm) are conserved across analogs, suggesting a shared pharmacophoric core .
- Commercial Viability : Discontinuation of o-tolyl derivatives () underscores the importance of substituent selection for stability and scalability.
Q & A
Q. What synthetic strategies are recommended to optimize the purity and yield of this compound?
To ensure high purity and yield, researchers should employ stepwise reactions with intermediates rigorously characterized via chromatography (e.g., HPLC) and spectroscopic methods. For example, potassium carbonate (K₂CO₃) can facilitate nucleophilic substitutions in benzimidazole derivatives, as demonstrated in analogous syntheses . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
A combination of IR spectroscopy (to identify functional groups like hydroxyl and carbonyl), ¹H/¹³C NMR (to verify proton environments and carbon frameworks), and ESI-MS (to confirm molecular weight) is critical . For stereochemical confirmation, X-ray crystallography (as applied to similar imidazole derivatives) provides definitive structural evidence .
Q. How can thermal stability be assessed for this compound during storage and handling?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard methods. TGA measures mass loss under controlled heating to identify decomposition thresholds, while DTA detects phase transitions. For benzimidazole analogs, degradation onset temperatures above 200°C suggest moderate thermal stability .
Advanced Research Questions
Q. What experimental designs address poor aqueous solubility and plasma protein binding in preclinical studies?
Strategies include:
- Structural modification : Introducing polar groups (e.g., hydroxyl or amine) to enhance hydrophilicity, as seen in optimized benzimidazole inhibitors .
- Formulation testing : Use of co-solvents (e.g., PEG) or nanocarriers to improve bioavailability.
- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration paired with LC-MS quantification to measure unbound fractions .
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Cross-validation : Compare results from in vitro (e.g., kinase inhibition assays) and in vivo (xenograft models) systems to identify context-dependent effects .
- Dose-response profiling : Ensure consistent molar concentrations and exposure times.
- Mechanistic studies : Use siRNA or CRISPR to confirm target specificity if off-target effects are suspected .
Q. What methodologies evaluate metabolic stability and drug-drug interaction risks?
- CYP450 inhibition assays : Screen for CYP3A4/2D6 interactions using human liver microsomes .
- PXR transactivation assays : Assess potential CYP3A4 induction via pregnane X receptor (PXR) activation .
- Hepatocyte stability studies : Measure half-life (t₁/₂) in primary hepatocytes to predict hepatic clearance .
Q. How should environmental fate studies be structured to assess ecological risks?
Adopt a tiered approach:
- Phase 1 (Lab) : Determine physicochemical properties (logP, water solubility) and abiotic degradation (hydrolysis, photolysis) .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using isotopic labeling.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios .
Q. What in vivo models are appropriate for antitumor efficacy evaluation?
- Xenograft models : Implant human cancer cell lines (e.g., breast MDA-MB-231 or colon HCT-116) into immunodeficient mice. Dose-ranging studies (10–100 mg/kg, oral or IP) with endpoints like tumor volume reduction and survival analysis are standard .
- Pharmacodynamic markers : Measure IGF-1R phosphorylation in tumor tissues via Western blot to confirm target engagement .
Q. How can computational methods predict receptor interactions for this compound?
- Molecular docking : Use software like AutoDock to simulate binding to IGF-1R kinase, prioritizing residues critical for hydrogen bonding (e.g., Asp1123) .
- MD simulations : Assess binding stability over 100+ ns trajectories to identify conformational shifts.
- QSAR modeling : Corrogate substituent effects (e.g., dimethylphenoxy groups) with activity data from analogs .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
